3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine
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Overview
Description
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine is a heterocyclic compound that contains a thiadiazole ring fused with a piperazine and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine typically involves the reaction of cyclopropylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea . This inhibition can disrupt metabolic pathways in microorganisms, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure and have been studied for their pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine is unique due to its specific combination of a thiadiazole ring with piperazine and pyridazine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N6S |
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Molecular Weight |
302.40 g/mol |
IUPAC Name |
3-cyclopropyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H18N6S/c1-10-2-5-12(17-16-10)19-6-8-20(9-7-19)14-15-13(18-21-14)11-3-4-11/h2,5,11H,3-4,6-9H2,1H3 |
InChI Key |
SXEZHZZRJPMUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4 |
Origin of Product |
United States |
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